5-(Aminomethyl)naphthalene-2-sulfonic acid
Overview
Description
5-(Aminomethyl)naphthalene-2-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an aminomethyl group at the 5-position and a sulfonic acid group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the aminomethyl group. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group at the 2-position, forming naphthalene-2-sulfonic acid.
Aminomethylation: The naphthalene-2-sulfonic acid is then subjected to aminomethylation using formaldehyde and ammonia or an amine source under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Sulfonation: Utilizing continuous reactors for the sulfonation step to ensure consistent product quality and yield.
Batch Aminomethylation: Conducting the aminomethylation step in batch reactors to control reaction parameters and optimize yield.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Sulfonates or sulfinates
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5-(Aminomethyl)naphthalene-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the sulfonic acid group enhances solubility and reactivity. These interactions facilitate the compound’s role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-naphthalenesulfonic acid
- 2-Aminonaphthalene-1-sulfonic acid
- 2-Aminonaphthalene-5-sulfonic acid
Uniqueness
5-(Aminomethyl)naphthalene-2-sulfonic acid is unique due to the presence of both the aminomethyl and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and industrial processes .
Properties
IUPAC Name |
5-(aminomethyl)naphthalene-2-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c12-7-9-3-1-2-8-6-10(16(13,14)15)4-5-11(8)9/h1-6H,7,12H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKRQIAZZMYHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558007 | |
Record name | 5-(Aminomethyl)naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116692-15-0 | |
Record name | 5-(Aminomethyl)naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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